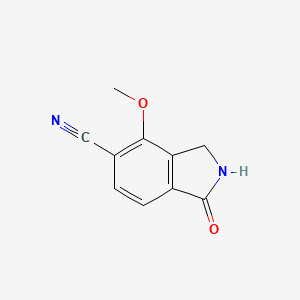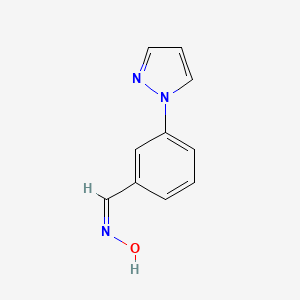
6-Amino-2-methoxyquinazolin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Amino-2-methoxyquinazolin-4(3H)-one: is a heterocyclic organic compound that belongs to the quinazolinone family. This compound is characterized by a quinazoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring. The presence of an amino group at the 6th position and a methoxy group at the 2nd position, along with a carbonyl group at the 4th position, makes this compound unique. It has garnered interest in various fields due to its potential biological and pharmacological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-methoxyquinazolin-4(3H)-one can be achieved through several methods. One common approach involves the cyclization of anthranilic acid derivatives with formamide or its derivatives. The reaction typically proceeds under acidic or basic conditions, often requiring heating to facilitate the cyclization process.
-
Method 1: Cyclization of Anthranilic Acid Derivatives
Starting Materials: Anthranilic acid, formamide
Reaction Conditions: Acidic or basic medium, heating
Procedure: Anthranilic acid is reacted with formamide under acidic or basic conditions, followed by heating to induce cyclization, resulting in the formation of this compound.
-
Method 2: Condensation of 2-Aminobenzamide with Methoxyacetyl Chloride
Starting Materials: 2-Aminobenzamide, methoxyacetyl chloride
Reaction Conditions: Basic medium, room temperature
Procedure: 2-Aminobenzamide is reacted with methoxyacetyl chloride in the presence of a base, such as triethylamine, at room temperature to yield this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Analyse Chemischer Reaktionen
Types of Reactions
6-Amino-2-methoxyquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different substituents.
Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonyl group to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with different substituents, while substitution reactions can introduce various functional groups at the amino or methoxy positions.
Wissenschaftliche Forschungsanwendungen
6-Amino-2-methoxyquinazolin-4(3H)-one has found applications in various scientific research fields, including:
Chemistry: It is used as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme inhibition mechanisms.
Medicine: Due to its potential pharmacological activities, it is being investigated for its therapeutic potential in treating diseases such as cancer and inflammation.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 6-Amino-2-methoxyquinazolin-4(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biological processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Aminoquinazolin-4(3H)-one: Lacks the methoxy group at the 2nd position.
2-Methoxyquinazolin-4(3H)-one: Lacks the amino group at the 6th position.
4(3H)-Quinazolinone: Lacks both the amino and methoxy groups.
Uniqueness
6-Amino-2-methoxyquinazolin-4(3H)-one is unique due to the presence of both the amino and methoxy groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C9H9N3O2 |
|---|---|
Molekulargewicht |
191.19 g/mol |
IUPAC-Name |
6-amino-2-methoxy-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H9N3O2/c1-14-9-11-7-3-2-5(10)4-6(7)8(13)12-9/h2-4H,10H2,1H3,(H,11,12,13) |
InChI-Schlüssel |
WLAXFPSHLVGPAF-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=NC2=C(C=C(C=C2)N)C(=O)N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl-](/img/structure/B11906636.png)




![5-Methyl-6-oxo-5,7-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B11906655.png)



![Isoxazolo[4,5-c]quinolin-3-amine](/img/structure/B11906709.png)
![5-Cyanoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11906716.png)
